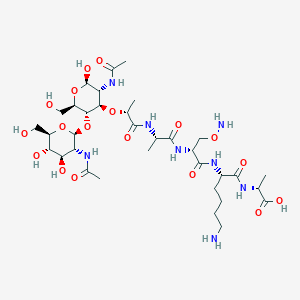
Peptidoglycan(N-acetyl-D-glucosamine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Peptidoglycan(N-acetyl-D-glucosamine) is a polyol.
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
Antibiotic Resistance and Sensitization
N-acetyl-D-glucosamine has been identified as a potent agent that can re-sensitize bacteria to antibiotics, particularly in cases of phenotypic antibiotic tolerance. A study demonstrated that the presence of N-acetyl-D-glucosamine triggers the formation of UDP-N-acetyl-D-glucosamine, a precursor in peptidoglycan biosynthesis, thus restoring susceptibility to β-lactam antibiotics like ampicillin. This mechanism enhances the effectiveness of treatments against otherwise resistant bacterial strains .
Table 1: Impact of N-acetyl-D-glucosamine on Antibiotic Sensitivity
| Antibiotic | Effect with N-acetyl-D-glucosamine | Reference |
|---|---|---|
| Ampicillin | Increased susceptibility | |
| Cefotaxime | Sharply increased effectiveness | |
| Fosfomycin | Enhanced action |
Immunological Applications
Pathogen Recognition
N-acetyl-D-glucosamine is recognized by various innate immune proteins, such as mannose-binding lectin. This interaction plays a crucial role in the immune response against bacterial infections. For instance, it was found that human mannose-binding lectin binds significantly to peptidoglycan via its C-type lectin domains, facilitating immune recognition and response .
Table 2: Immune Proteins Interacting with Peptidoglycan
| Protein | Interaction Type | Biological Role |
|---|---|---|
| Mannose-Binding Lectin | Binds via C-type lectin domains | Activates complement system |
| C-type Lectins | Binds via GlcNAc moieties | Induces cytokine production |
| RegIIIγ | Direct antimicrobial activity | Causes cell wall damage |
Biotechnological Applications
Biopolymer Production
N-acetyl-D-glucosamine is utilized in biopolymer production due to its biocompatibility and biodegradability. It can be derived from chitin through enzymatic or chemical degradation processes. This biopolymer can be applied in drug delivery systems, wound healing materials, and tissue engineering .
Table 3: Biopolymer Applications
Research Applications
Cell Wall Structure Studies
Research on peptidoglycan has provided insights into bacterial cell wall structure and function. Studies have focused on the regulatory mechanisms governing peptidoglycan-degrading enzymes, which are essential for bacterial growth and division. Understanding these mechanisms can inform the development of new antibiotics targeting these pathways .
Case Study 1: Re-Sensitization of E. coli
A study highlighted how N-acetyl-D-glucosamine re-sensitized tolerant populations of E. coli to ampicillin by activating peptidoglycan biosynthesis pathways. The results indicated a significant reduction in bacterial survival when treated with a combination of N-acetyl-D-glucosamine and cefotaxime compared to cefotaxime alone .
Case Study 2: Immune Response Enhancement
Research demonstrated that mannose-binding lectin's binding to peptidoglycan enhances the immune response against Gram-positive bacteria. This interaction leads to increased cytokine production and activation of the complement system, showcasing the importance of N-acetyl-D-glucosamine in immunological applications .
Propiedades
Fórmula molecular |
C34H60N8O18 |
|---|---|
Peso molecular |
868.9 g/mol |
Nombre IUPAC |
(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl]amino]propanoyl]amino]-3-aminooxypropanoyl]amino]-6-aminohexanoyl]amino]propanoic acid |
InChI |
InChI=1S/C34H60N8O18/c1-13(28(49)42-19(12-56-36)31(52)41-18(8-6-7-9-35)30(51)38-14(2)32(53)54)37-29(50)15(3)57-27-23(40-17(5)46)33(55)58-21(11-44)26(27)60-34-22(39-16(4)45)25(48)24(47)20(10-43)59-34/h13-15,18-27,33-34,43-44,47-48,55H,6-12,35-36H2,1-5H3,(H,37,50)(H,38,51)(H,39,45)(H,40,46)(H,41,52)(H,42,49)(H,53,54)/t13-,14+,15+,18-,19+,20+,21+,22+,23+,24+,25+,26+,27+,33+,34-/m0/s1 |
Clave InChI |
CKCOYJUVSJOCOA-DCHKRTDBSA-N |
SMILES |
CC(C(=O)NC(CON)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)O)NC(=O)C(C)OC1C(C(OC(C1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CO)O)NC(=O)C |
SMILES isomérico |
C[C@@H](C(=O)N[C@H](CON)C(=O)N[C@@H](CCCCN)C(=O)N[C@H](C)C(=O)O)NC(=O)[C@@H](C)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C)CO)O)NC(=O)C |
SMILES canónico |
CC(C(=O)NC(CON)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)O)NC(=O)C(C)OC1C(C(OC(C1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CO)O)NC(=O)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















